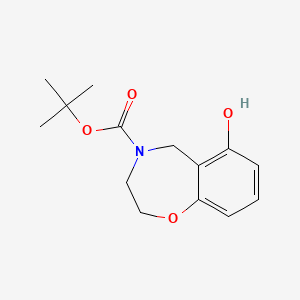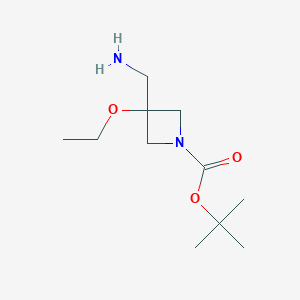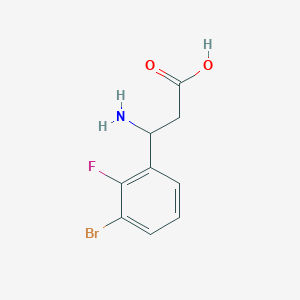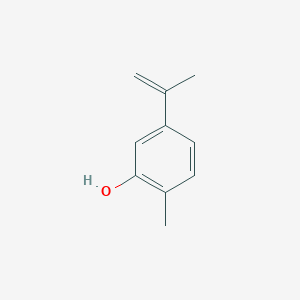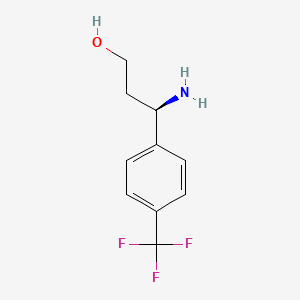
(r)-3-(4-Trifluoromethylphenyl)-beta-alaninol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-Trifluoromethylphenyl)-beta-alaninol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a beta-alaninol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-3-(4-Trifluoromethylphenyl)-beta-alaninol may involve large-scale synthesis techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and maximize yield. The use of biocatalysts and recombinant whole-cell-mediated reduction has also been explored for the efficient preparation of optically pure compounds .
Análisis De Reacciones Químicas
Types of Reactions
®-3-(4-Trifluoromethylphenyl)-beta-alaninol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenyl ring or the beta-alaninol moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(4-Trifluoromethylphenyl)-beta-alaninol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for enzyme inhibition studies and the development of new biochemical assays.
Medicine
In medicine, ®-3-(4-Trifluoromethylphenyl)-beta-alaninol is explored for its potential therapeutic applications. Its unique chemical structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides, insecticides, and other agricultural products .
Mecanismo De Acción
The mechanism of action of ®-3-(4-Trifluoromethylphenyl)-beta-alaninol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The beta-alaninol moiety may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylacetylene: This compound shares the trifluoromethyl group and phenyl ring but differs in its alkyne functional group.
Trifluoromethyl phenyl sulfone: This compound contains a trifluoromethyl group and a phenyl ring, similar to ®-3-(4-Trifluoromethylphenyl)-beta-alaninol, but has a sulfone functional group instead.
Uniqueness
®-3-(4-Trifluoromethylphenyl)-beta-alaninol is unique due to its chiral nature and the presence of both the trifluoromethyl group and beta-alaninol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15/h1-4,9,15H,5-6,14H2/t9-/m1/s1 |
Clave InChI |
MPKKRINVDNIFBP-SECBINFHSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CCO)N)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


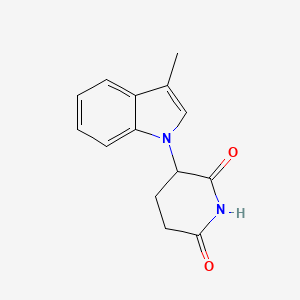

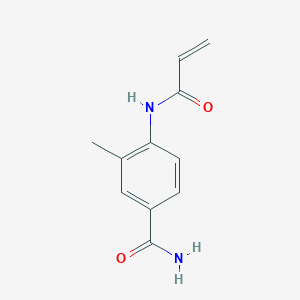
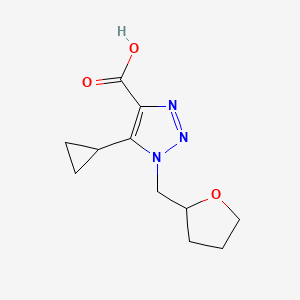
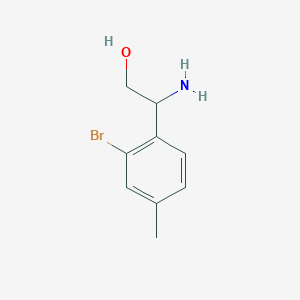



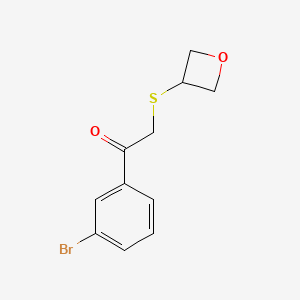
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
